molecular formula C23H25NO5 B139804 trans-10-Hydroxynortriptyline maleate CAS No. 74853-74-0

trans-10-Hydroxynortriptyline maleate

Cat. No.: B139804
CAS No.: 74853-74-0
M. Wt: 395.4 g/mol
InChI Key: ZAXFXQSLHWIUSS-FDVMRUETSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-10-Hydroxynortriptyline maleate involves the hydroxylation of nortriptyline. This reaction is typically catalyzed by the cytochrome P450 enzyme system, particularly the CYP2D6 isoform . The reaction conditions often include the presence of oxygen and NADPH as a cofactor .

Industrial Production Methods: : In industrial settings, the production of this compound may involve the use of bioreactors where the enzyme CYP2D6 is expressed in a suitable host, such as yeast or bacteria. The substrate, nortriptyline, is then fed into the bioreactor along with the necessary cofactors to produce trans-10-Hydroxynortriptyline, which is subsequently reacted with maleic acid to form the maleate salt .

Biological Activity

trans-10-Hydroxynortriptyline maleate, a metabolite of nortriptyline, is part of the tricyclic antidepressant class and exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

  • Molecular Formula : C19_{19}H21_{21}NO
  • Molecular Weight : 279.376 g/mol
  • Density : 1.164 g/cm³
  • Boiling Point : 462.3 °C at 760 mmHg

This compound primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of norepinephrine more selectively than serotonin, which may contribute to its antidepressant effects. The compound interacts with various neurotransmitter receptors, including:

  • Sodium-dependent norepinephrine transporter : Inhibitor
  • Sodium-dependent serotonin transporter : Inhibitor
  • 5-HT receptor subtypes : Antagonist effects observed on 5-HT2A_2A and 5-HT1A_1A
  • Histamine H1 receptor : Antagonist

These interactions suggest a multifaceted approach to modulating mood and emotional states, which is crucial in treating depressive disorders .

Pharmacokinetics

The pharmacokinetic profile of trans-10-hydroxynortriptyline includes:

  • Absorption : Rapidly absorbed following oral administration.
  • Bioavailability : Approximately 30-60% due to first-pass metabolism.
  • Volume of Distribution (Vd) : Estimated at 1221 L (±280 L).
  • Half-life : Approximately 25 hours (range: 16.49 - 40.36 hours).
  • Elimination Route : Primarily excreted via urine as metabolites .

Comparative Potency

The trans form of 10-hydroxynortriptyline is noted for being more potent than its cis counterpart. In vitro studies demonstrate that while both forms exhibit similar pharmacological profiles, the trans form has a higher affinity for norepinephrine transporters, enhancing its antidepressant efficacy .

CompoundPotency (relative)
trans-10-HydroxynortriptylineHigher
cis-10-HydroxynortriptylineLower

Clinical Studies and Case Reports

Several clinical studies have investigated the effectiveness of trans-10-hydroxynortriptyline in treating depression:

  • Study on Efficacy in Depression :
    • A randomized controlled trial assessed the antidepressant effects of nortriptyline and its metabolites in patients with major depressive disorder.
    • Results indicated significant improvement in depressive symptoms with a notable response rate attributed to higher plasma levels of trans-10-hydroxynortriptyline.
  • Case Study on Side Effects :
    • A case report highlighted the adverse effects associated with high doses of nortriptyline, emphasizing the importance of monitoring metabolite levels, including trans-10-hydroxynortriptyline, to mitigate risks such as sedation and cardiovascular issues.

Toxicology and Safety Profile

The safety profile of trans-10-hydroxynortriptyline has been evaluated through various studies:

  • Adverse Effects : Common side effects include sedation, dry mouth, and potential cardiovascular impacts.
  • Toxicity Data : The oral TDLO in humans is noted at approximately 714 μg/kg, indicating a need for careful dosing .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFXQSLHWIUSS-FDVMRUETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1156-99-6 (Parent)
Record name E-10-hydroxynortriptyline hydrogen maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-74-0
Record name E-10-hydroxynortriptyline hydrogen maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-10-Hydroxy Nortriptyline Maleate
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Q & A

Q1: The research paper mentions that individuals with impaired CYP2C19 enzyme activity exhibit a higher ratio of nortriptyline to trans-10-hydroxynortriptyline. What is the significance of this finding?

A1: The study by Yasui-Furukori et al. [] highlights the crucial role of the CYP2C19 enzyme in amitriptyline metabolism. They found a significantly higher ratio of nortriptyline (NT) to trans-10-hydroxynortriptyline (EHNT) in individuals with two mutated alleles of CYP2D6 compared to those with no mutated alleles. [] This suggests that when CYP2C19 activity is reduced, the primary metabolic pathway of amitriptyline, demethylation to nortriptyline, might be less efficient. Consequently, alternative metabolic routes, like hydroxylation to trans-10-hydroxynortriptyline, could become more prominent. This shift in metabolic ratios emphasizes the potential influence of genetic variations in drug-metabolizing enzymes on individual responses to amitriptyline therapy.

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